2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Übersicht

Beschreibung

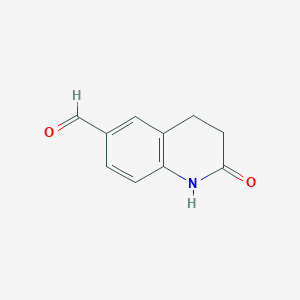

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, characterized by the presence of an oxo group at the second position and an aldehyde group at the sixth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Reduction: 2-Hydroxy-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Biological Activities

2.1 Anticancer Potential

Recent studies have highlighted the anticancer properties of derivatives of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. For instance:

- Cell Line Studies : Compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .

- Mechanistic Insights : The anticancer activity is attributed to the ability of these compounds to interfere with cellular pathways involved in tumor growth and survival. This includes modulation of oxidative stress and apoptosis-related proteins .

Therapeutic Applications

3.1 As a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of several therapeutic agents:

- Cilostazol : It is utilized in the production of cilostazol, a medication used for treating intermittent claudication and thrombosis. The synthesis pathway involves the conversion of 6-hydroxy derivatives into cilostazol through various chemical transformations .

3.2 Antimicrobial Properties

Some derivatives have demonstrated antimicrobial activity against a range of pathogens. The structure's ability to form hydrogen bonds and interact with microbial membranes contributes to its efficacy .

Industrial Applications

The compound also has potential applications in materials science:

4.1 Polymer Chemistry

In polymer chemistry, derivatives of this compound are explored for their ability to act as monomers or crosslinking agents in the production of novel polymers with enhanced properties such as thermal stability and mechanical strength .

4.2 Organic Electronics

Additionally, its derivatives are being investigated for use in organic electronic devices due to their favorable electronic properties and stability under operational conditions .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of synthesized derivatives on MCF-7 cells using MTT assays to measure cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent activity against breast cancer cells .

Case Study 2: Synthesis for Cilostazol Production

Research focused on optimizing the synthetic route from this compound to cilostazol demonstrated an efficient method yielding high purity and yield rates suitable for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

6-Hydroxy-2-Oxo-1,2,3,4-Tetrahydroquinoline: Similar structure but with a hydroxyl group at the sixth position.

2-Oxo-1,2,3,4-Tetrahydroquinoline-5-carbaldehyde: Similar structure but with an aldehyde group at the fifth position.

Uniqueness: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to the specific positioning of the oxo and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for targeted research and applications .

Biologische Aktivität

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a tetrahydroquinoline ring with an oxo group at position 2 and an aldehyde group at position 6. This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound involves its ability to interact with specific molecular targets. Research indicates that it can act as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. The compound's structure allows for stable interactions through hydrogen bonding and hydrophobic interactions with target proteins .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent research highlights the potential anticancer activities of this compound. In vitro studies have demonstrated its cytotoxic effects on human tumor cells, including those resistant to conventional chemotherapy agents like cisplatin. The mechanism behind this cytotoxicity may involve the induction of apoptosis and disruption of cellular processes in cancer cells .

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives have also been explored. These compounds are believed to exert protective effects against neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Condensation Reactions : The initial step often includes the condensation of appropriate precursors under acidic or basic conditions.

- Oxidation/Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to a hydroxyl group depending on the desired derivative.

- Substitution Reactions : Electrophilic substitution can occur at the aromatic ring to yield various derivatives with enhanced biological activity .

The following table summarizes some synthesized derivatives and their reported biological activities:

| Compound Name | Biological Activity |

|---|---|

| 6-Methyl-2-oxo-1,2-dihydroquinoline | Cytotoxicity against tumor cells |

| 7-Hydroxy-1,2-dihydroquinoline | Antimicrobial activity |

| 5-Carboxy-1,2-dihydroquinoline | Neuroprotective effects |

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

- Anticancer Studies : A study evaluating the cytotoxic effects on ovarian cancer cell lines demonstrated that this compound significantly reduced cell viability compared to untreated controls. The study also explored mechanisms of resistance in cancer cells .

- Antimicrobial Efficacy : Research on various bacterial strains revealed that this compound exhibited broad-spectrum antimicrobial activity. It was particularly effective against multi-drug resistant strains .

Eigenschaften

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1,3,5-6H,2,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COASPZBJWCIUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619069 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108284-94-2 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.